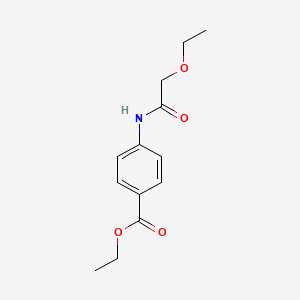

Ethyl 4-(2-ethoxyacetamido)benzoate

Description

Ethyl 4-(2-ethoxyacetamido)benzoate is an ester derivative of benzoic acid featuring a 2-ethoxyacetamido substituent at the para position of the aromatic ring. The compound’s synthesis typically involves condensation reactions, such as coupling ethoxyacetyl chloride with ethyl 4-aminobenzoate, followed by purification via silica chromatography .

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl 4-[(2-ethoxyacetyl)amino]benzoate |

InChI |

InChI=1S/C13H17NO4/c1-3-17-9-12(15)14-11-7-5-10(6-8-11)13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

InChI Key |

YJKGLXJLKONYNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-ethoxyacetamido)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-aminobenzoate with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxyacetamido)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Produces 4-aminobenzoic acid and ethoxyacetic acid.

Reduction: Produces ethyl 4-(2-ethoxyethylamino)benzoate.

Substitution: Produces various substituted amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-ethoxyacetamido)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-(2-ethoxyacetamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as acetylcholine esterase, leading to its potential use as a local anesthetic . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetamido Side Chain

The acetamido group’s substituent significantly influences the compound’s reactivity, solubility, and biological activity. Key analogs include:

Ethyl 4-(2-chloroacetamido)benzoate

- Substituent : 2-chloroacetamido (Cl instead of ethoxy).

- Molecular Weight : 241.7 g/mol (vs. ~265.3 g/mol for the ethoxy variant).

- Properties : The chloro group enhances electrophilicity, making this compound reactive in nucleophilic substitutions (e.g., SN2 reactions). It serves as a precursor for synthesizing thiol- or amine-linked derivatives .

Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate

- Substituent: Phenoxy group with ethoxy and formyl moieties.

- Molecular Weight : ~385.4 g/mol.

- Properties : The formyl group enables participation in Schiff base formation or crosslinking reactions, suggesting utility in polymer chemistry or drug conjugation .

Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate

- Substituent : Branched chain with acetamido and ethoxy groups.

- Molecular Weight : 342.17 g/mol.

- Characterized by NMR and HRMS for structural validation .

Heterocyclic and Aromatic Modifications

Compounds with heterocyclic or extended aromatic systems demonstrate distinct pharmacological or material properties:

I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate)

- Substituent : 3-methylisoxazole-linked phenethoxy group.

- Such derivatives are explored in antimicrobial or anti-inflammatory drug development .

Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate

Physicochemical and Functional Comparisons

| Compound Name | Substituent | Molecular Weight | Solubility (Predicted) | Key Applications |

|---|---|---|---|---|

| Ethyl 4-(2-ethoxyacetamido)benzoate | 2-ethoxyacetamido | 265.3 g/mol | Moderate in organic solvents | Intermediate for drug synthesis |

| Ethyl 4-(2-chloroacetamido)benzoate | 2-chloroacetamido | 241.7 g/mol | Low (polar aprotic solvents) | Reactive intermediate |

| Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate | Phenoxy-formyl-acetamido | 385.4 g/mol | Low (requires DMF/DMSO) | Polymer crosslinking |

| I-6473 | Isoxazole-phenethoxy | ~370.4 g/mol | Moderate in ethanol | Antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.